H-Glu(amc)-OH H-Glu(amc)-OH
Brand Name: Vulcanchem
CAS No.: 72669-53-5
VCID: VC21540744
InChI: InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-11(15(20)21)4-5-13(16)18/h2-3,6-7,11,17H,4-5H2,1H3,(H2,16,18)(H,20,21)/t11-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCC(=O)N)C(=O)O
Molecular Formula: C15H16N2O5
Molecular Weight: 304,31 g/mole

H-Glu(amc)-OH

CAS No.: 72669-53-5

Cat. No.: VC21540744

Molecular Formula: C15H16N2O5

Molecular Weight: 304,31 g/mole

* For research use only. Not for human or veterinary use.

H-Glu(amc)-OH - 72669-53-5

CAS No. 72669-53-5
Molecular Formula C15H16N2O5
Molecular Weight 304,31 g/mole
IUPAC Name (2S)-5-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-11(15(20)21)4-5-13(16)18/h2-3,6-7,11,17H,4-5H2,1H3,(H2,16,18)(H,20,21)/t11-/m0/s1
Standard InChI Key JPOAPPISZAGCAO-NSHDSACASA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)[O-])[NH3+]
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCC(=O)N)C(=O)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)[O-])[NH3+]

Chemical Identity and Structure

H-Glu(AMC)-OH, also known as L-Glutamic acid gamma-(7-amido-4-methylcoumarin), is a specialized amino acid derivative incorporating a fluorogenic moiety. This compound consists of glutamic acid linked to 7-amido-4-methylcoumarin through an amide bond at the gamma-carboxyl position.

Basic Chemical Properties

The compound is characterized by the following chemical identifiers and physical properties:

PropertyValue
CAS Number72669-53-5
Molecular FormulaC₁₅H₁₆N₂O₅
Molecular Weight304.30 g/mol
IUPAC Name(2S)-2-amino-5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid
AppearanceWhite to off-white fine crystalline powder
Density1.406 g/cm³
Boiling Point698°C at 760 mmHg
Melting Point212-215°C
Flash Point375.9°C
Specific Optical Rotation9.5 to 11.5 (c = 0.3 in 1 mol/L NaOH, 20°C)
Water ContentMax. 8.0% (typical value: 5.7%)
Storage Recommendation-20°C, protected from light

The compound possesses a chiral center at the alpha-carbon of glutamic acid with an S-configuration and contains an amino group at the alpha position and a carboxyl group that contributes to its reactivity and application in biochemical research .

Synthesis Methods

The synthesis of H-Glu(AMC)-OH employs several established methodologies, predominantly utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry approaches for reliable production of high-purity material.

Standard Fmoc Chemistry Approach

The conventional synthesis involves protecting the alpha-amino group of glutamic acid with the Fmoc group, followed by coupling with 7-amido-4-methylcoumarin using standard peptide coupling reagents. The Fmoc protection is subsequently removed to yield the final product .

The literature describes this process specifically: "The Fmoc protecting group was removed with 50% diethylamine in CH₂Cl₂ and the resulting H-Glu(AMC)-OH building block was reacted with protected Pup(1-63) in the presence of PyBOP and DIPEA as the condensing reagents."

Solid-Phase Synthesis Integration

For incorporating H-Glu(AMC)-OH into larger peptide substrates, solid-phase synthesis techniques prove particularly valuable:

  • The peptide sequence is constructed on a solid support using standard Fmoc protocols

  • The Fmoc protecting group is removed with diethylamine

  • The resulting H-Glu(AMC)-OH building block is coupled to the growing peptide chain

  • Following deprotection and purification, the final conjugate is obtained

Research has demonstrated that this approach allows for "the efficient production of single substrates and substrate libraries by using 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase synthesis techniques."

Stability and Reactivity Properties

Understanding the stability profile of H-Glu(AMC)-OH is crucial for proper handling and application in research settings.

Chemical Stability

H-Glu(AMC)-OH demonstrates good stability under standard laboratory conditions:

  • Stable under recommended storage and transport conditions

  • No hazardous reactions under normal conditions

  • Decomposition may occur under specific exposures to heat

pH Stability

Studies examining the stability of AMC derivatives have revealed that H-Glu(AMC)-OH maintains stability across a pH range of 4.0 to 8.0 in modified universal buffer (MUB) . This stability across physiologically relevant pH values makes it suitable for diverse enzyme assay conditions, unlike some other fluorogenic substrates that degrade at certain pH values.

Compatibility Considerations

When working with H-Glu(AMC)-OH, several important material compatibility factors should be noted:

  • Incompatible with strong oxidizing agents and strong acids

  • Hazardous decomposition products include toxic fumes of carbon dioxide, carbon monoxide, and nitrogen oxides (NOx)

  • Safety considerations classify it with: warning signal word; hazard statements H302, H315, H319, H335; and precautionary statements P280, P305+P351+P338

Biochemical Applications

H-Glu(AMC)-OH serves as a versatile tool in biochemical research, with applications spanning multiple areas of enzyme studies and assay development.

Enzyme Substrate Applications

The primary application of H-Glu(AMC)-OH is as a substrate for specific enzymes:

  • Functions as a substrate for aminopeptidase A

  • Used in gamma-glutamyl transferase assays, where enzymatic cleavage produces a blue fluorescent solution

  • Serves as a building block for more complex fluorogenic peptide substrates

As described in research literature: "L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is a substrate for aminopeptidase A. In the gamma-glutamyl transferase assay, the substrate cleaves to yield a blue fluorescent solution."

Mechanism of Action in Assays

The fluorogenic properties of H-Glu(AMC)-OH enable its function in enzyme assays through a specific mechanism:

  • The intact substrate exhibits minimal fluorescence due to quenching effects

  • Upon enzymatic cleavage, the AMC moiety is released

  • Free AMC fluoresces strongly with excitation at 360-380 nm and emission at 460 nm

  • The increase in fluorescence correlates directly with enzyme activity

Research Applications

H-Glu(AMC)-OH has been employed in numerous research studies, contributing to significant advancements in enzyme biology and biochemical assay development.

Protease Specificity Studies

Research utilizing H-Glu(AMC)-OH has enhanced understanding of protease specificity:

  • Development of fluorogenic peptide substrate libraries for rapid profiling of protease specificity

  • Investigation of primary and extended specificity of proteases

  • Comparison of kinetic profiles between substrates with different fluorogenic leaving groups

Cathepsin B Inhibitor Design

H-Glu(AMC)-OH derivatives have proven valuable in cathepsin B inhibitor research:

  • Studies have revealed pH-dependent differences in substrate preferences for cathepsin B

  • Z-Glu-Lys-AMC was found to be "optimally hydrolyzed at pH 4.6, with >50% activity occurring at pH 3.6 to pH 5.6, indicating Z-Glu-Lys-AMC as a selective acidic pH substrate of cathepsin B"

  • These findings have enabled the rational design of pH-selective inhibitors targeting cathepsin B

Dop Enzyme Studies

Research incorporating H-Glu(AMC)-OH has contributed significantly to understanding Dop enzyme function:

  • Used as a building block for synthesizing Pup-Glu(AMC) conjugates for Dop assays

  • Enabled monitoring of Dop activity through fluorescence measurements

  • Contributed to findings regarding the Dop-binding region and substrate specificity

Glutamate Metabolism Research

H-Glu(AMC)-OH and structurally related compounds have facilitated research into glutamate metabolism:

  • Studies examining the impact of H-phosphinic analogs of glutamate on bacterial metabolism

  • Investigation of pathways where glutamate serves as a precursor for biosynthesis of related metabolites

  • Examination of glutamate-dependent reactions in cellular environments

Comparative Substrate Analysis

H-Glu(AMC)-OH belongs to a family of fluorogenic substrates used in enzyme assays, with distinct advantages and characteristics compared to related compounds.

Comparison with Similar Fluorogenic Substrates

Analysis of H-Glu(AMC)-OH alongside other fluorogenic compounds reveals important distinctions:

  • Substrates incorporating the AMC leaving group show kinetic profiles comparable to those with 7-amino-4-carbamoylmethylcoumarin (ACC)

  • The quantum yield of ACC is approximately 3-fold higher than AMC, allowing for reduced enzyme and substrate concentrations in assays

  • Selection between AMC and ACC substrates depends on specific assay requirements and sensitivity needs

pH-Dependent Selectivity Among Substrates

Research has demonstrated important pH-dependent differences in substrate specificity:

SubstrateOptimal pHActivity RangeEnzyme Specificity
Z-Arg-Lys-AMC7.8pH 6.2-8.5Cathepsin B (neutral pH)
Z-Glu-Lys-AMC4.6pH 3.6-5.6Cathepsin B (acidic pH)
Z-Phe-Arg-AMCBroadpH 3.8-8.6Multiple cathepsins

These findings highlight that "cathepsin B has distinct enzymatic properties at pH 4.6 and pH 7.2, and these differences can be exploited by rational design of pH selective substrates."

Test ParameterSpecificationTypical Result
AppearanceWhite to off-white powderWhite powder
Color of Solution (1% in 1 mol/L NaOH)Colorless to slightly yellowAlmost colorless
Turbidity (1% in 1 mol/L NaOH)Max. 4.0 NTU2.1 NTU
Water Content (Karl Fischer)Max. 8.0%5.7%
Specific Optical Rotation9.5 to 11.59.5
Purity (TLC)Min. 99.0 area-%>99.0 area-%
FT-IR SpectrumCorresponds to referenceCorresponds

These specifications ensure the compound's identity, purity, and performance characteristics for research applications .

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